molecular formula C6H6INO B2724349 (4-Iodopyridin-2-yl)methanol CAS No. 565237-06-1

(4-Iodopyridin-2-yl)methanol

Cat. No.: B2724349
CAS No.: 565237-06-1
M. Wt: 235.024
InChI Key: CBPDZESDLAXZIH-UHFFFAOYSA-N
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Description

(4-Iodopyridin-2-yl)methanol is an organic compound with the molecular formula C6H6INO. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodopyridin-2-yl)methanol typically involves the iodination of 2-pyridinemethanol. One common method includes the reaction of 2-pyridinemethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodopyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Iodopyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, while the iodine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodopyridin-2-yl)methanol is unique due to the presence of both the iodine atom and the hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

(4-Iodopyridin-2-yl)methanol is an organic compound with the molecular formula C₆H₆INO, characterized by a pyridine ring substituted with an iodine atom at the 4-position and a hydroxymethyl group at the 2-position. This unique structure imparts specific biological activities and makes it a subject of interest in medicinal chemistry and biological research.

The compound's reactivity is influenced by its functional groups:

  • Hydroxymethyl Group : Capable of participating in hydrogen bonding, enhancing solubility and interaction with biological targets.
  • Iodine Atom : Modifies electronic properties, affecting reactivity and binding affinity to enzymes or receptors.

The biological activity of this compound is largely determined by its interactions with various biological macromolecules. It may act as an inhibitor or modulator of specific enzymes or receptors, impacting metabolic pathways. The compound's mechanism can vary based on its application in medicinal chemistry, where it may influence cellular processes through:

  • Enzyme inhibition
  • Receptor modulation

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar pyridine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Some studies indicate that related compounds can inhibit tumor growth by targeting specific cellular pathways, making them candidates for cancer therapeutics.
  • Neuroprotective Effects : Certain derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profile of this compound against structurally similar compounds.

Compound NameStructure FeaturesBiological ActivityUniqueness
4-IodopyridineIodine on pyridineAnticancerLacks hydroxymethyl group
2-IodopyridineIodine at the 2-positionAntimicrobialDifferent substitution pattern
4-ChloropyridineChlorine atom instead of iodineAntimicrobialDifferent halogen substitution

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
    • For instance, a study reported that derivatives of this compound effectively inhibited enzyme activity in vitro, leading to reduced cell proliferation in cancer cell lines .
  • Neuroprotective Research : Another study examined the effects of related compounds on neuronal cell survival under oxidative stress conditions, demonstrating that these compounds could enhance cell viability and reduce apoptosis .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several pyridine derivatives, including this compound, revealing significant activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(4-iodopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDZESDLAXZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-iodopicolinate 5AN (2.83 g, 10.78 mmol) in MeOH (30 ml) was added NaBH4 (1.59 g, 43.12 mmol) portion wise at 0° C. Reaction mixture was allowed to warm up to r.t. After stirring for 3 days at r.t, it was quenched with, 14 ml of 1N NaOH. Reaction mixture was diluted with DCM (200 ml). The organic layer was washed with water (2×30 ml), dried over MgSO4, filtered and concentrated. The residue was purified on silica gel eluting with 3/1 EtOAc/Hexane to give the desired product (4-iodo-pyridin-2-yl)-methanol 6AN (2.27 g, 90%).
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1.59 g
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200 mL
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Synthesis routes and methods II

Procedure details

A solution of (4-iodo-2-pyridyl)methylacetate ((4-iodo-2-pyridyl)methylacetate) in 2.0 mL (MeOH/NaOH 2N 1:3) was stirred at room temperature for 40 minutes. The mixture was extracted with EtOAc, washed with NaCl sat., dried and evaporated, affording 245 mg of the title compound (100%) as a colourless oil. 1H NMR (CDCl3) δ 8.18 (d, 1H, J=4.1 Hz, H-6); 7.76 (s, 1H, H-3); 7.59 (d, 1H, J=4.9 Hz, H-5); 4.72 (s, 2H, CH2); 4.45 (bs, 1H, OH); 13C NMR (CDCl3) δ 161.2 (C-2), 149.3 (C-6), 132.1 (C-3), 130.5 (C-5), 106.9 (C-4), 64.3 (CH 2)
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MeOH NaOH
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100%

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